Lansiumarin A
Lansiumarin A
Lansiumarin a belongs to the class of organic compounds known as psoralens. These are organic compounds containing a psoralen moiety, which consists of a furan fused to a chromenone to for 7H-furo[3, 2-g]chromen-7-one. Lansiumarin a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, lansiumarin a is primarily located in the membrane (predicted from logP). Outside of the human body, lansiumarin a can be found in fruits. This makes lansiumarin a a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
205115-73-7
VCID:
VC20770012
InChI:
InChI=1S/C21H20O5/c1-13(2)17(22)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(23)26-20(15)21/h5,7-9,11-12H,1,4,6,10H2,2-3H3/b14-8+
SMILES:
CC(=C)C(=O)CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C
Molecular Formula:
C21H20O5
Molecular Weight:
352.4 g/mol
Lansiumarin A
CAS No.: 205115-73-7
Cat. No.: VC20770012
Molecular Formula: C21H20O5
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Lansiumarin a belongs to the class of organic compounds known as psoralens. These are organic compounds containing a psoralen moiety, which consists of a furan fused to a chromenone to for 7H-furo[3, 2-g]chromen-7-one. Lansiumarin a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, lansiumarin a is primarily located in the membrane (predicted from logP). Outside of the human body, lansiumarin a can be found in fruits. This makes lansiumarin a a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 205115-73-7 |
| Molecular Formula | C21H20O5 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 9-[(2E)-3,7-dimethyl-6-oxoocta-2,7-dienoxy]furo[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C21H20O5/c1-13(2)17(22)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(23)26-20(15)21/h5,7-9,11-12H,1,4,6,10H2,2-3H3/b14-8+ |
| Standard InChI Key | XWVDCVZOOVTJKF-RIYZIHGNSA-N |
| Isomeric SMILES | CC(=C)C(=O)CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C |
| SMILES | CC(=C)C(=O)CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C |
| Canonical SMILES | CC(=C)C(=O)CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C |
| Appearance | Oil |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator